molecular formula C6H6Br2FN B153014 4-Bromo-2-fluoroaniline hydrobromide CAS No. 136790-70-0

4-Bromo-2-fluoroaniline hydrobromide

Cat. No.: B153014
CAS No.: 136790-70-0
M. Wt: 270.92 g/mol
InChI Key: NDOBTPIWWCVEDM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoroaniline hydrobromide is an organic compound with the molecular formula C6H6Br2FN. It is a derivative of aniline, where the hydrogen atoms at the 4th and 2nd positions on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-fluoroaniline hydrobromide typically involves the bromination of 2-fluoroaniline. One common method includes the use of molecular bromine in the presence of a quaternary ammonium bromide catalyst in an inert solvent . The reaction is highly selective and yields a high purity product. Another method involves the bromination of 2-fluoroaniline using 1,3-dibromo-5,5-dimethylhydantoin in dimethylformamide under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous processing techniques to enhance yield and efficiency. The process involves recycling the catalyst/solvent mixture, which reduces waste and lowers production costs .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoroaniline hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2-fluoroaniline hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoroaniline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-fluoroaniline hydrobromide is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. This dual substitution enhances its reactivity and specificity in various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

4-bromo-2-fluoroaniline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.BrH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOBTPIWWCVEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373663
Record name 4-bromo-2-fluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136790-70-0
Record name 4-bromo-2-fluoroaniline hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 136790-70-0
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Synthesis routes and methods

Procedure details

adding 2-fluoroaniline to a mixture of bromine and quaternary ammonium bromide in an inert solvent to produce 4-bromo-2-fluoroaniline hydrobromide salt as a precipitate in a mother liquor;
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[Compound]
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quaternary ammonium bromide
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